molecular formula C10H11N3O B13069942 (5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol

(5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13069942
M. Wt: 189.21 g/mol
InChI Key: CFTZIPJQAJKXKK-UHFFFAOYSA-N
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Description

(5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both pyridine and pyrazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol typically involves the condensation of 5-methylpyridine-3-carbaldehyde with 1H-pyrazole-4-carbaldehyde in the presence of a suitable reducing agent. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine and pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

(5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol is unique due to its specific combination of pyridine and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

(5-methylpyridin-3-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C10H11N3O/c1-7-2-8(4-11-3-7)10(14)9-5-12-13-6-9/h2-6,10,14H,1H3,(H,12,13)

InChI Key

CFTZIPJQAJKXKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C(C2=CNN=C2)O

Origin of Product

United States

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